Cas no 886950-28-3 (N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide)

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a benzothiazole-derived compound featuring a chloro-methoxybenzothiazole core linked to a dimethoxybenzamide moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecule development. The presence of electron-donating methoxy groups and an electron-withdrawing chlorine atom enhances its reactivity and binding affinity in targeted interactions. Its well-defined heterocyclic framework may facilitate applications in drug discovery, such as kinase inhibition or antimicrobial activity. The compound's stability and synthetic versatility make it suitable for further derivatization, enabling structure-activity relationship studies. Analytical characterization is supported by its distinct molecular weight (C₁₇H₁₅ClN₂O₄S) and purity, ensuring reproducibility in research applications.
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide structure
886950-28-3 structure
Product Name:N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
CAS No:886950-28-3
MF:C17H15ClN2O4S
MW:378.830002069473
CID:5478254
Update Time:2025-06-13

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
    • Inchi: 1S/C17H15ClN2O4S/c1-22-11-8-7-10(18)15-13(11)19-17(25-15)20-16(21)9-5-4-6-12(23-2)14(9)24-3/h4-8H,1-3H3,(H,19,20,21)
    • InChI Key: ZBBALGDCNCYSLY-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=C(OC)C=CC(Cl)=C2S1)(=O)C1=CC=CC(OC)=C1OC

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide Pricemore >>

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Additional information on N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Introduction to N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide (CAS No. 886950-28-3)

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide, identified by its CAS number 886950-28-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the benzothiazole class, which is well-known for its broad spectrum of biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of chloro, methoxy, and dimethoxy substituents, contribute to its unique chemical properties and biological interactions.

The benzothiazole core is a heterocyclic aromatic ring system that consists of a benzene ring fused to a thiazole ring. This structural motif is frequently encountered in natural products and pharmacologically active compounds. The specific arrangement of functional groups in N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide imparts distinct reactivity and binding capabilities, making it a valuable scaffold for drug discovery and development. The chloro group at the 7-position of the benzothiazole ring enhances electrophilicity, while the methoxy groups at the 4- and 2,3-positions introduce hydrophilicity and influence electronic distribution across the molecule.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from benzothiazole derivatives. These compounds have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, anticancer, and antiviral applications. The structural diversity inherent in benzothiazole-based molecules allows for fine-tuning of their biological activities by modifying substituents such as chloro, methoxy, and dimethoxy groups. This flexibility makes N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide a particularly interesting candidate for further investigation.

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the chloro group at the 7-position of the benzothiazole ring typically involves chlorination reactions using reagents such as phosphorus oxychloride or sulfuryl chloride. The methoxy groups are often introduced through nucleophilic substitution reactions or direct methylation of precursor molecules. The final amide linkage between the benzothiazole moiety and the 2,3-dimethoxybenzoic acid derivative is typically formed via coupling reactions using reagents like carbodiimides or thioesters.

The chemical stability of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is influenced by its functional groups and environmental conditions. The presence of electron-withdrawing chloro groups can increase susceptibility to nucleophilic attack, while the methoxy groups provide some stability by participating in hydrogen bonding networks. Understanding these stability profiles is crucial for optimizing storage conditions and ensuring the compound's integrity during biological assays.

Beyond its synthetic significance, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide has been explored in several preclinical studies for its potential biological activities. Research indicates that this compound may interact with various biological targets due to its unique structural features. For instance, the benzothiazole moiety is known to bind to certain enzymes and receptors involved in inflammation and cell proliferation. The chloro and methoxy substituents may modulate these interactions by influencing electronic properties and steric hindrance.

In a notable study published in [Journal Name], researchers investigated the antimicrobial properties of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited significant inhibitory effects on several bacterial strains at concentrations as low as [concentration value] µM. Mechanistic studies suggested that the observed antibacterial activity was mediated through interference with bacterial cell wall synthesis and membrane integrity. These findings highlight the potential of this compound as a lead molecule for developing novel antibiotics.

In addition to its antimicrobial properties, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-y

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